1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(21-9-13-3-4-17-18(7-13)26-12-25-17)22-10-14-6-15(11-20-8-14)16-2-1-5-24-16/h1-8,11H,9-10,12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXKUMAXWGNRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and furan-2-ylpyridine intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea exhibits a range of biological activities:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzo[d][1,3]dioxole have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways associated with cell survival and death . The unique combination of structural features may enhance its efficacy against specific cancer types.
Cholinesterase Inhibition
Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. The potential for enhancing cognitive function through such mechanisms warrants further investigation .
Similar Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-ylmethyl)urea | Lacks furan moiety | Altered bioactivity |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-thiourea | Contains thiourea linkage | Different chemical properties |
The presence of both benzodioxole and furan rings in this compound contributes to its unique biological activities compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological effects of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives exhibited IC₅₀ values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase, indicating potent antibacterial activity .
- Anticancer Mechanism Investigation : Research indicated that certain derivatives induced apoptosis in cancer cells through specific signaling pathway modulation .
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations :
- Urea vs.
- Furan vs. Other Heterocycles : The furan-2-yl group in the target compound differs from ethynyl ( ) or tosyl ( ) substituents in analogs, which could modulate electronic properties and solubility.
- Synthetic Complexity : The pyridine-furan-urea architecture likely requires multi-step synthesis, similar to Pd-catalyzed cross-couplings ( ) or nucleophilic substitutions ( ).
Physicochemical Data (Inferred):
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, with the CAS number 2034613-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17N3O4
- Molecular Weight : 351.4 g/mol
- Structural Features : The compound contains a benzo[d][1,3]dioxole moiety and a furan-substituted pyridine, which are known for their diverse pharmacological properties .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways :
- Antiproliferative Effects :
Anticancer Activity
A series of assays were conducted to evaluate the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| HCT116 (Colon) | 6.5 | Cell cycle arrest |
| U87 MG (Glioblastoma) | 7.0 | Inhibition of PI3K/mTOR pathway |
| A549 (Lung) | 13.51 | Inhibition of proliferation |
These results suggest that the compound may act as a potent anticancer agent through multiple pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >16 | Moderate activity |
| Streptococcus pyogenes | 8 | Significant inhibition |
These findings indicate that while the compound exhibits some antimicrobial activity, further modifications may enhance its efficacy against specific pathogens .
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Treatment :
- Enzyme Inhibition :
Q & A
Q. Core Techniques
- NMR Spectroscopy : - and -NMR confirm regiochemistry. For example, benzodioxole protons appear as singlets (δ 5.9–6.1 ppm), while pyridinyl protons show splitting patterns (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Urea carbonyl stretches at ~1640–1680 cm distinguish it from amide byproducts .
- GCMS/HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) and detects impurities (<2%) .
Q. Advanced Characterization
- X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar urea derivatives in .
- HPLC-DAD/ELSD quantifies purity and identifies isomers (e.g., using C18 columns, acetonitrile/water mobile phase) .
How can researchers address discrepancies in spectral data (e.g., HRMS, NMR) during structural elucidation?
Q. Methodological Approach
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Isotopic pattern analysis : GCMS isotopic clusters confirm molecular formula mismatches, as seen in where EI-HRMS revealed a 0.03 Da deviation due to impurities .
- Decoupling experiments : Selective -NMR decoupling clarifies overlapping signals in pyridinyl or furanyl regions .
What mechanistic insights explain the reactivity of the pyridinyl-furan moiety in nucleophilic or electrophilic reactions?
Theoretical Framework
The pyridinyl-furan system exhibits dual reactivity:
- Electrophilic sites : Pyridine’s nitrogen directs electrophilic substitution (e.g., nitration at the 4-position) .
- Nucleophilic furan : The furan oxygen stabilizes carbocations, enabling Friedel-Crafts alkylation .
Experimental Validation
Kinetic studies (e.g., UV-Vis monitoring of reaction rates) and deuterium labeling can map reaction pathways. highlights similar pyridine derivatives undergoing regioselective ether formation under basic conditions .
How can computational modeling (e.g., DFT, MD) predict the compound’s binding affinity or stability in biological systems?
Q. Advanced Computational Strategies
- Docking simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with aromatic binding pockets) .
- Solubility prediction : COSMO-RS calculations estimate logP values to guide solvent selection .
- Degradation studies : Molecular dynamics (MD) simulations predict hydrolytic stability of the urea bond at physiological pH .
What strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cell-based)?
Q. Methodological Recommendations
- Dose-response normalization : Standardize activity metrics (e.g., IC) using internal controls .
- Membrane permeability assays : Compare cell-free (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) results to assess cellular uptake .
- Metabolite screening : LC-MS identifies degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
